

2-fluoro-4-methoxy-5-nitroaniline CAS 1569986-91-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-fluoro-4-methoxy-5-nitroaniline

Cat. No.: B8120836

[Get Quote](#)

An In-depth Technical Guide to **2-fluoro-4-methoxy-5-nitroaniline** (CAS 1569986-91-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for **2-fluoro-4-methoxy-5-nitroaniline**. It is intended for informational purposes for a professional audience. Due to the limited publicly available research on this specific isomer, some information regarding synthesis, properties, and safety is based on established chemical principles and data from the closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). All laboratory work should be conducted with independent risk assessments and appropriate safety precautions.

Core Chemical Identity and Properties

2-fluoro-4-methoxy-5-nitroaniline is a substituted aromatic amine. Its structure, featuring a fluorine atom, a methoxy group, and a nitro group, presents a unique electronic and steric profile, making it a compound of interest for synthetic diversification in medicinal and materials chemistry. The strategic placement of these functional groups offers multiple reaction sites for building more complex molecular architectures.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	2-fluoro-4-methoxy-5-nitroaniline	[1] [2]
CAS Number	1569986-91-9	[1] [3] [4]
Molecular Formula	C ₇ H ₇ FN ₂ O ₃	[1] [2] [3]
Molecular Weight	186.14 g/mol	[1] [3]

| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)--INVALID-LINK--[O-] |[\[1\]](#) |

Physicochemical Properties

Comprehensive experimental data for this specific isomer is not widely published. The following properties are estimated based on the compound's structure and data from analogous compounds. These should be considered provisional and confirmed experimentally.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value / Observation	Rationale / Notes
Appearance	Yellow to orange crystalline powder	Typical for nitroaniline compounds. [5]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Ethyl Acetate.	The polar nitro and amine groups are offset by the aromatic ring.
Storage	2-8°C, Refrigerator	Recommended by suppliers to ensure long-term stability. [2]
pKa (of -NH ₃ ⁺)	~1.5 - 2.5	The basicity of the aniline nitrogen is significantly reduced by the strong electron-withdrawing effects of the ortho-fluorine and para-nitro groups.

| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of **2-fluoro-4-methoxy-5-nitroaniline** is scarce, a robust and logical pathway can be proposed based on established organic chemistry principles and patented procedures for related isomers.^{[6][7]} The most logical approach involves the controlled nitration of a protected aniline precursor.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-NO₂ bond, pointing to an electrophilic aromatic substitution (nitration) reaction. The precursor would be a 3-fluoro-4-methoxyaniline derivative.

- Causality of Precursor Choice: To achieve the desired 5-nitro substitution, the starting material must have the fluoro and methoxy groups in the correct orientation. 3-fluoro-4-methoxyaniline is the logical precursor.
- Need for a Protecting Group: The aniline's amino group is a powerful activating group and is susceptible to oxidation under harsh nitrating conditions. To ensure regioselectivity and prevent degradation, the amine must be temporarily protected, typically as an acetamide. This moderates its activating effect and directs the incoming electrophile (NO₂⁺) to the desired position, which is ortho to the now-amide group and meta to the methoxy group.

Caption: Proposed synthetic workflow for **2-fluoro-4-methoxy-5-nitroaniline**.

Detailed Experimental Protocol (Hypothetical)

PART A: Protection via Acetylation

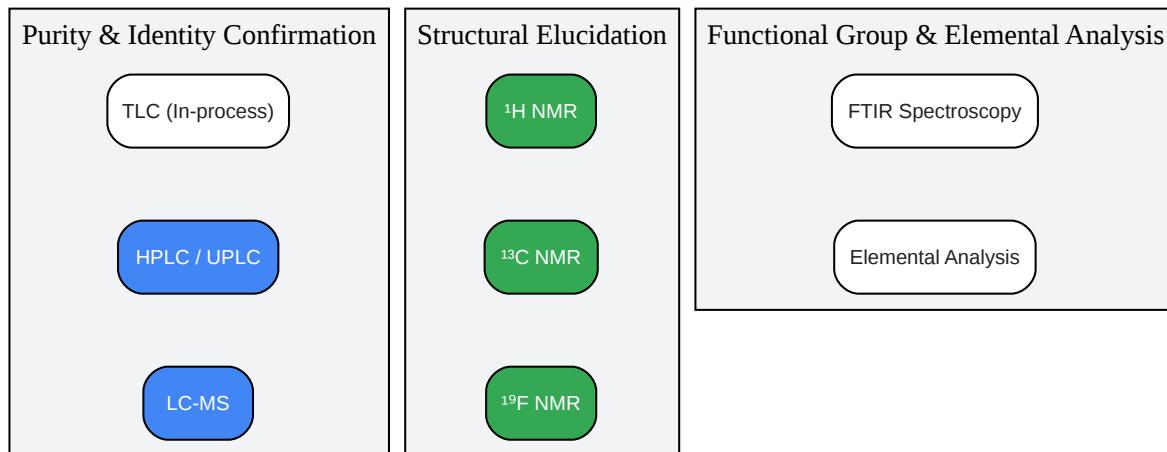
- Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxyaniline (1.0 eq.) in acetic acid (5-10 vol.).
- Reaction: Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.
- Heating & Monitoring: Heat the reaction mixture to 90-100°C and monitor for completion using Thin Layer Chromatography (TLC).

- Work-up: Once the starting material is consumed, cool the mixture and pour it into ice water. The protected product, N-(3-fluoro-4-methoxyphenyl)acetamide, will precipitate.
- Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

PART B: Electrophilic Nitration

- Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 vol.) to 0°C in an ice-salt bath.
- Addition: Add the N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) from Part A portion-wise, ensuring the temperature remains below 5°C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol.). Add this mixture dropwise to the reaction flask, maintaining a temperature of 0-5°C.
- Reaction & Monitoring: Stir the mixture at 0-5°C for 1-3 hours, monitoring by TLC.
- Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- Isolation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

PART C: Deprotection via Hydrolysis


- Setup: Suspend the crude nitrated acetamide from Part B in methanol (5 vol.).
- Reaction: Add concentrated hydrochloric acid (3-4 vol.) and heat the mixture to reflux (65-70°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: Cool the reaction mixture and slowly neutralize it with an aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 7-8. The final product will precipitate.
- Isolation: Collect the solid **2-fluoro-4-methoxy-5-nitroaniline** by vacuum filtration, wash with water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. For higher purity, column chromatography on silica gel is recommended.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

[Click to download full resolution via product page](#)

Caption: A comprehensive analytical workflow for compound validation.

Table 3: Expected Analytical Signatures

Technique	Expected Observations
¹ H NMR	Expect distinct signals in the aromatic region for the two protons on the ring. One will be a singlet (or a narrow doublet due to F-coupling) and the other a doublet. Also, a singlet for the methoxy (-OCH₃) protons and a broad singlet for the amine (-NH₂) protons.
¹³ C NMR	Seven unique carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Chemical shifts will be characteristic of their electronic environment (e.g., carbons attached to O, N, F, and NO ₂).
¹⁹ F NMR	A single resonance is expected, with its chemical shift indicative of the fluorine's position on the electron-deficient aromatic ring.
Mass Spec (MS)	The primary confirmation is the molecular ion peak (M ⁺) or protonated molecular ion ([M+H] ⁺) corresponding to the exact mass of C ₇ H ₇ FN ₂ O ₃ (186.0441).

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (~1500-1550 and 1330-1360 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹). |

Potential Applications in Research and Development

While this specific molecule is not extensively documented in application literature, its structural motifs are highly relevant in modern drug discovery.

- Scaffold for Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.^[8] The closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a

documented key intermediate for synthesizing Osimertinib, a third-generation EGFR inhibitor.^[8] This highlights the potential of the 2-fluoro isomer as a building block for novel kinase inhibitors, where subtle positional changes can significantly alter binding affinity and selectivity.

- **Bioisosteric Replacement:** In medicinal chemistry, replacing a hydrogen atom with fluorine is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.^[9] This compound provides a scaffold where the fluorine's position can be explored as an alternative to other isomers in lead optimization campaigns.
- **Versatile Synthetic Intermediate:** The nitro group can be readily reduced to an amine, providing a new site for chemical modification (e.g., amide bond formation, sulfonylation).^[10] This dual-amine functionality (after reduction) makes it a valuable precursor for heterocyclic synthesis, such as benzimidazoles, which are another important pharmacophore.^[11]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for CAS 1569986-91-9. The following guidance is based on the GHS classification for the isomer 4-fluoro-2-methoxy-5-nitroaniline and should be applied with caution.^{[12][13]}

Table 4: Hazard Summary (Based on Isomer Data)

Hazard Type	GHS Classification	Precautionary Statements
Acute Toxicity	H302: Harmful if swallowed	P264: Wash skin thoroughly after handling.
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection.
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use. |

- Handling: Use only in a well-ventilated chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored under refrigeration.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methoxy-5-nitroaniline 97.00% | CAS: 1569986-91-9 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1569986-91-9 | 2-fluoro-4-methoxy-5-nitroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-fluoro-4-methoxy-5-nitrophenylamine | 1569986-91-9 [chemicalbook.com]
- 5. achemtek.com [achemtek.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. nbinno.com [nbinno.com]
- 9. cresset-group.com [cresset-group.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-fluoro-4-methoxy-5-nitroaniline CAS 1569986-91-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8120836#2-fluoro-4-methoxy-5-nitroaniline-cas-1569986-91-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com